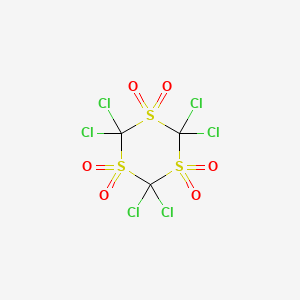![molecular formula C20H10Cl4O4 B14743925 2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid CAS No. 128-74-5](/img/structure/B14743925.png)
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid is a complex organic compound with the molecular formula C21H11Cl5O4. This compound is known for its unique structural features, which include multiple chlorine atoms and a hydroxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid typically involves the reaction of N1,N2-di-(4-hydroxyphenyl)amidines with 3,4,5,6-tetrachloro-1,2-benzoquinone in ethyl acetate at room temperature . This reaction leads to the formation of the desired compound along with other by-products, which are separated and purified through various chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and research applications.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s chlorine atoms and hydroxyphenyl group play a crucial role in its reactivity and interaction with biological molecules. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones
- 2,3,5,6-Tetrachloro-1,4-benzoquinone
- 2,3,4,6-Tetrachlorophenol
Uniqueness
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for specialized research applications.
Propriétés
Numéro CAS |
128-74-5 |
|---|---|
Formule moléculaire |
C20H10Cl4O4 |
Poids moléculaire |
456.1 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H10Cl4O4/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10/h1-8,25H,(H,27,28) |
Clé InChI |
AXPRZNDIUUDRBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


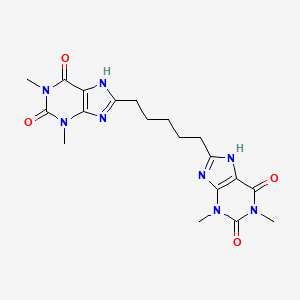

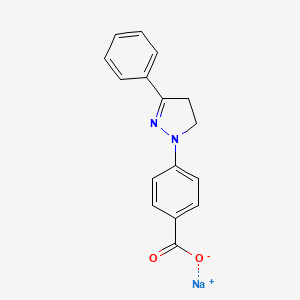

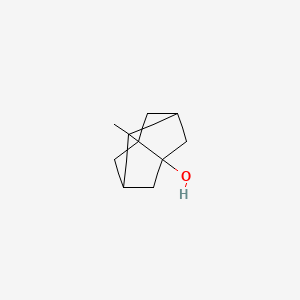
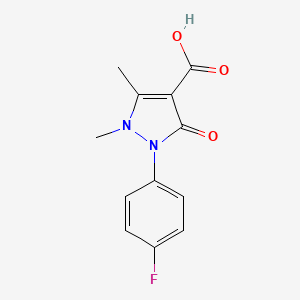
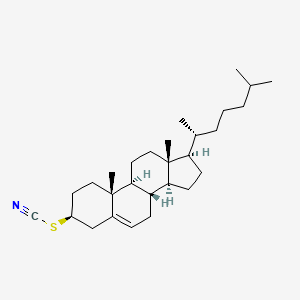

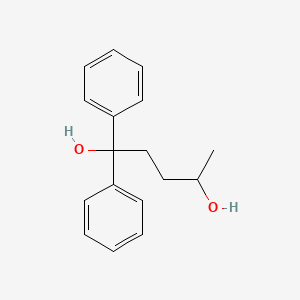
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
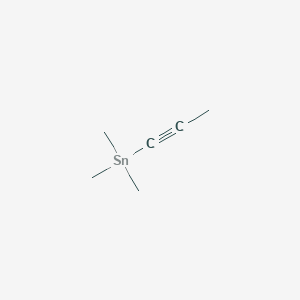
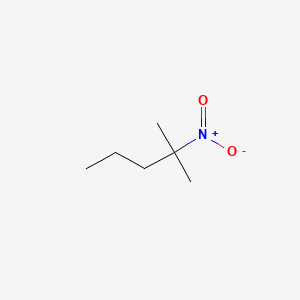
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
